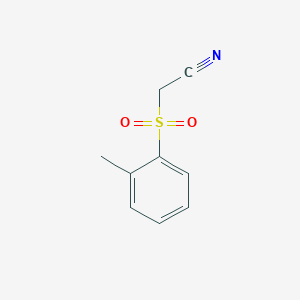

(Toluene-2-sulphonyl)-acetonitrile

説明

特性

分子式 |

C9H9NO2S |

|---|---|

分子量 |

195.24 g/mol |

IUPAC名 |

2-(2-methylphenyl)sulfonylacetonitrile |

InChI |

InChI=1S/C9H9NO2S/c1-8-4-2-3-5-9(8)13(11,12)7-6-10/h2-5H,7H2,1H3 |

InChIキー |

ZMAUEMGCCPSKEV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1S(=O)(=O)CC#N |

製品の起源 |

United States |

類似化合物との比較

準備方法

Diazotization and Sulfonation of o-Toluidine

The diazotization of o-toluidine followed by treatment with sulfur dioxide (SO₂) and copper catalysts is a classical approach. Key steps include:

-

Diazotization : o-Toluidine reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt.

-

Sulfonation : The diazonium salt is treated with SO₂ in the presence of copper powder or cuprous chloride (CuCl), yielding toluene-2-sulfinic acid.

-

Oxidation : Sulfinic acid is oxidized to sulfonic acid using potassium permanganate (KMnO₄) and subsequently converted to the sulfonyl chloride via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Conditions :

Direct Sulfonation of Toluene with SO₃

Sulfonation of toluene using sulfur trioxide (SO₃) in liquid SO₂ produces a mixture of ortho, meta, and para isomers. Isotope dilution studies reveal an isomer distribution of 5.6% ortho , 9.7% meta , and 84.8% para . To isolate the ortho isomer:

-

Fractional Crystallization : The crude sulfonic acid mixture is dissolved in ethanol-water (1:1–5:1) and cooled to 50–70°C, selectively precipitating the ortho isomer.

-

Chlorination : The isolated ortho-sulfonic acid reacts with SOCl₂ to form the sulfonyl chloride.

Challenges : Low ortho isomer yield (5.6%) necessitates efficient separation techniques, such as composite solvent systems (e.g., ethanol-water).

Alternative Route: Chlorination of o-Thiocresol

A patent method involves reacting o-thiocresol with chlorine gas in glacial acetic acid:

Advantages : Higher ortho specificity (>95%) and simpler purification.

Coupling Toluene-2-sulphonyl Chloride with Acetonitrile

The second stage involves attaching the acetonitrile group to the sulfonyl chloride. Two strategies are prevalent:

Nucleophilic Substitution with Chloroacetonitrile

Chloroacetonitrile (Cl-CH₂CN) reacts with sodium toluene-2-sulfinate in polar aprotic solvents (e.g., dimethylformamide, DMF):

Optimization :

Enolate-Mediated Coupling

Deprotonating acetonitrile with a strong base (e.g., lithium diisopropylamide, LDA) generates a carbanion, which attacks the electrophilic sulfur in sulfonyl chloride:

Key Parameters :

Industrial-Scale Production Methods

Patent CN101845004B outlines a scalable process for toluene sulfonation:

Liquid-Phase Sulfonation with H₂SO₄

-

Reflux Conditions : Toluene and 98% sulfuric acid (30–35 wt%) are heated to 110–120°C.

-

Water Removal : Toluene vapor azeotropically removes water, maintaining high H₂SO₄ concentration.

-

Composite Solvent Crystallization : Adding ethanol-water (1:1–5:1) at 50–70°C precipitates the ortho isomer with ≤0.3% free sulfuric acid.

Performance Metrics :

Gas-Phase Sulfonation with SO₃

Introducing gaseous SO₃ into toluene at 0–10°C minimizes byproducts:

Advantages : Higher ortho selectivity (>90%) and reduced acid waste.

Analytical and Optimization Data

Table 1: Isomer Distribution in Toluene Sulfonation

| Isomer | Percentage (%) |

|---|---|

| Ortho | 5.6 ± 0.6 |

| Meta | 9.7 ± 0.4 |

| Para | 84.8 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。